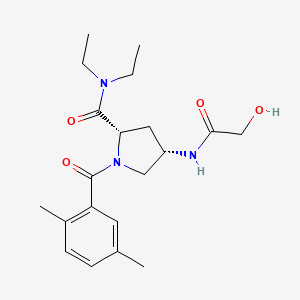

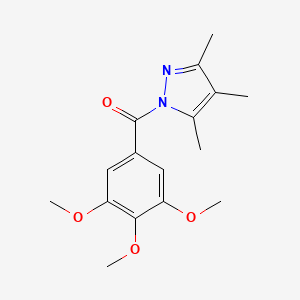

![molecular formula C23H22N4O2 B5676357 3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline](/img/structure/B5676357.png)

3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The chemical compound belongs to a class of heterocyclic compounds combining elements of pyridine and quinoline structures. These compounds are notable for their complex molecular frameworks and have been studied for various synthetic applications and properties. They are typically involved in the synthesis and study of nitrogen-bearing heterocyclic scaffolds, which are important in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of quinoline derivatives, such as the compound , often involves multi-step reactions, including annulations and cyclizations. Techniques such as [3+1+1+1] annulation using dimethyl sulfoxide (DMSO) as a dual-methine synthon have been developed for the synthesis of 3-arylquinolines from arylamines and arylaldehydes (Yang et al., 2022). Additionally, eco-friendly methods using ionic liquids for the synthesis of fused quinoline derivatives, such as tetracyclic pyrrolidine/isoxazolidine fused pyrano[3,2-h]quinolines, have been reported (Hazra et al., 2013).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen atoms within the heterocyclic framework, contributing to their unique chemical behavior and properties. The stereochemistry and electronic structure are crucial for their reactivity and interaction with other molecules. Structural elucidation is typically achieved through techniques like X-ray crystallography, NMR, and computational modeling.

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. These reactions are influenced by the electronic and steric properties of the quinoline framework and its substituents. The reactivity patterns are essential for the further functionalization and application of these compounds in different chemical contexts.

Physical Properties Analysis

The physical properties, such as melting points, boiling points, solubility, and crystalline structure, of quinoline derivatives are significantly affected by their molecular structure. These properties are important for determining the conditions under which these compounds can be used and processed in chemical and material science applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of quinoline derivatives, are influenced by the nitrogen atoms and the conjugated system present in their structures. These properties determine their behavior in chemical reactions and their interactions with other molecules, which is crucial for their applications in catalysis, synthetic chemistry, and as intermediates in the synthesis of more complex molecules.

- (Yang et al., 2022): Discussion on the annulation approach for quinoline synthesis.

- (Hazra et al., 2013): Details on eco-friendly synthesis methods for fused quinoline derivatives.

- More studies and examples can be found in the links provided within the synthesis and chemical properties sections.

Eigenschaften

IUPAC Name |

pyridin-2-yl-[(1S,5R)-6-(quinoline-3-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c28-22(18-11-17-5-1-2-6-20(17)25-12-18)27-14-16-8-9-19(27)15-26(13-16)23(29)21-7-3-4-10-24-21/h1-7,10-12,16,19H,8-9,13-15H2/t16-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAACRWRGERESBE-QFBILLFUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1CN2C(=O)C3=CC4=CC=CC=C4N=C3)C(=O)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=CC=CC=C4N=C3)C(=O)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(1S*,5R*)-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

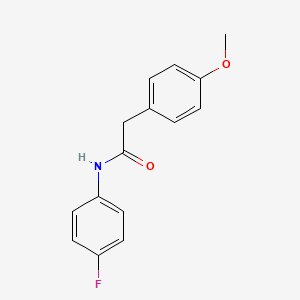

![3-chloro-1-(2-methoxyphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5676279.png)

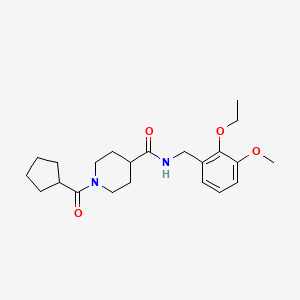

![N-(4-{[(2-isopropylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5676302.png)

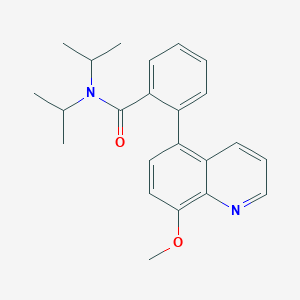

![2-(2,5-dioxo-1-imidazolidinyl)-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]acetamide](/img/structure/B5676304.png)

![2-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-5-carboxamide dihydrochloride](/img/structure/B5676312.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5676317.png)

![N-(2-fluorophenyl)-6-oxo-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5676320.png)

![8-(5-chloro-2-methoxybenzoyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676329.png)

![1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676347.png)

![(3R)-1-[(2-methoxyphenyl)sulfonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5676348.png)